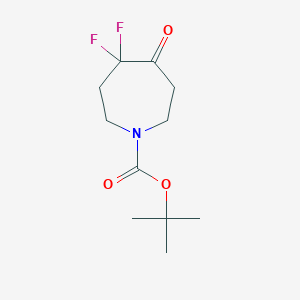
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.25 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen. This compound is notable for its unique structure, which includes two fluorine atoms and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and oxo group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4,4-difluoro-5-oxohexane-1-carboxylate: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
tert-Butyl 4,4-difluoro-5-oxopiperidine-1-carboxylate: This compound features a five-membered ring and different reactivity due to the ring size.
tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate: This compound has only one fluorine atom, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the seven-membered ring structure, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQGKASLNPXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)
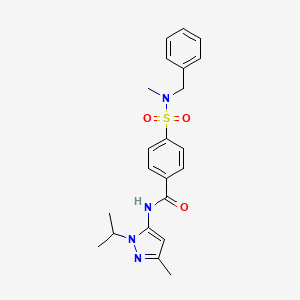
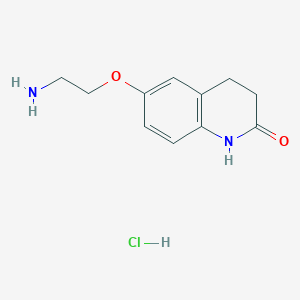
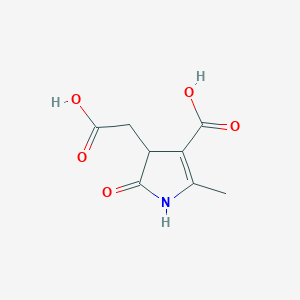
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

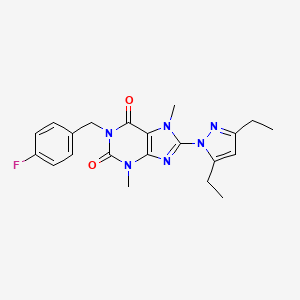
![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)
![5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2990557.png)
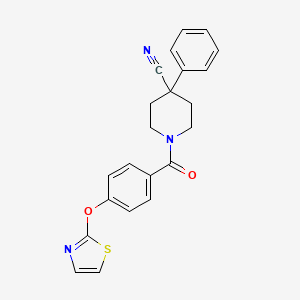
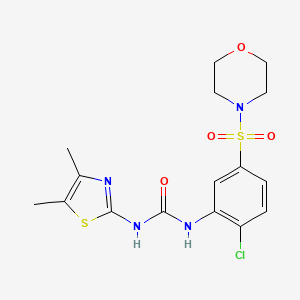
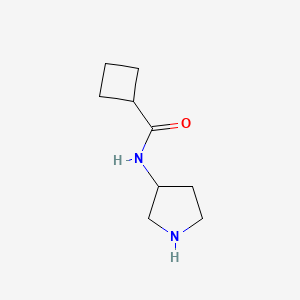
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2990568.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2990570.png)
